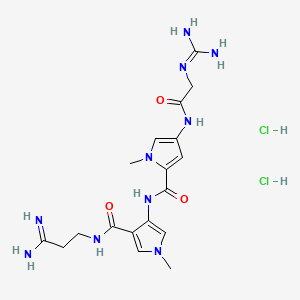
1-benzyl-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the empirical formula C11H11N3O2 .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole analogs, which includes this compound, can be achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis
The molecular structure of this compound can be obtained from various databases .Chemical Reactions Analysis
1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions. For instance, it can participate in the copper-catalyzed 1,3-dipolar cycloaddition reactions . It can also undergo a Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium .Physical And Chemical Properties Analysis
This compound has an average mass of 113.075 Da and a monoisotopic mass of 113.022530 Da . It has a density of 1.7±0.1 g/cm3, a boiling point of 446.2±18.0 °C at 760 mmHg, and a flash point of 223.7±21.2 °C .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Ruthenium-Catalyzed Synthesis : This compound can be used in the preparation of peptidomimetics or biologically active compounds based on the triazole scaffold. A ruthenium-catalyzed cycloaddition protocol offers a solution to potential issues with Dimroth rearrangement, allowing for the creation of a protected version of this triazole amino acid (Ferrini et al., 2015).
- Molecular Structures : The molecular structure of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate reveals significant information about electron delocalization and interactions within the triazole ring, contributing to a better understanding of its chemical behavior (Boechat et al., 2010).
Applications in Catalysis and Organic Synthesis
- Catalytic Applications : The compound finds use in catalyst activation with Ruthenium and Iridium complexes. Its role in catalytic oxidation and transfer hydrogenation highlights its potential in fine chemical synthesis (Saleem et al., 2013).
- Synthesis of Novel Derivatives : Various derivatives of 1-benzyl-1H-1,2,3-triazole have been synthesized, showcasing the compound's versatility as a building block for more complex organic molecules. These derivatives have potential applications in fields ranging from pharmaceuticals to materials science (Reddy et al., 2016).
Environmental and Industrial Applications
- Corrosion Inhibition : 1-benzyl-4-phenyl-1H-1,2,3-triazole has been evaluated as a corrosion inhibitor for mild steel in acidic environments. This demonstrates its potential use in industrial applications for protecting metals against corrosion (Fernandes et al., 2019).
Mecanismo De Acción
Target of Action
It’s known that the 1,2,3-triazole ring, a component of this compound, produces anti-che activity by inhibiting both ache and buche activities .
Mode of Action
Compounds with a 1,2,3-triazole ring are known to interact with their targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
The inhibition of ache and buche by the 1,2,3-triazole ring could potentially affect cholinergic neurotransmission .
Result of Action
Compounds with a 1,2,3-triazole ring have been associated with growth inhibition in certain cancer cell lines .
Análisis Bioquímico
Biochemical Properties
1-benzyl-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with enzymes such as cytochrome P450 can lead to the modulation of metabolic reactions, influencing the synthesis and degradation of various biomolecules .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by affecting the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of cytochrome P450 enzymes, resulting in altered metabolic reactions. Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activities. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce chronic effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anticancer activity, without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective and safe .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of drugs and other xenobiotics. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate metabolic reactions and influence the overall metabolic state of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms. Once inside the cells, it can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it can localize to the mitochondria, where it affects mitochondrial function and induces apoptosis in cancer cells. The precise localization of the compound within cells determines its biological activity and therapeutic potential .
Propiedades
IUPAC Name |
1-benzyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)9-7-13(12-11-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGIDQCWBSDLTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585453 | |
| Record name | 1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28862-12-6 | |
| Record name | 1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1368717.png)
![3-[1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1368734.png)

![1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1368758.png)

![decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B1368787.png)





